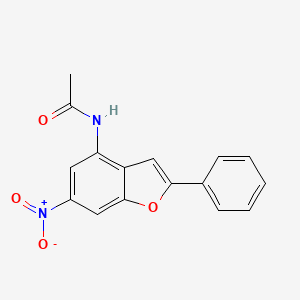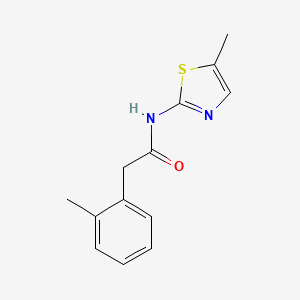
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine, also known as MIBG, is a radiopharmaceutical agent that has been widely used in the diagnosis and treatment of various neuroendocrine tumors. It is a synthetic analog of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological functions.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by neuroendocrine tumor cells via the norepinephrine transporter, which is overexpressed on these cells. Once inside the cell, this compound is stored in the neurosecretory granules and emits gamma radiation, which can be detected by imaging techniques. This compound also has a cytotoxic effect on tumor cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is eliminated from the body primarily via the kidneys. This compound has been found to have a high affinity for the norepinephrine transporter, with little affinity for other monoamine transporters. This selectivity allows for the specific targeting of neuroendocrine tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has several advantages for use in lab experiments. It is a highly specific radiopharmaceutical agent that can be used to target and visualize neuroendocrine tumor cells. It has a low toxicity profile and can be used in both diagnostic and therapeutic applications. However, this compound has some limitations, such as its relatively short half-life, which limits the time window for imaging and treatment. It also has limited effectiveness in tumors that do not express the norepinephrine transporter.
Orientations Futures
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in the diagnosis and treatment of neuroendocrine tumors. One area of research is the development of new radiopharmaceutical agents that can target other types of tumors. Another area of research is the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, there is ongoing research into the use of this compound in other applications, such as the treatment of heart failure and hypertension.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methoxybenzyl chloride in the presence of sodium hydroxide, followed by the addition of guanidine hydrochloride. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been used extensively in the diagnosis and treatment of pheochromocytoma, a rare tumor that arises from the chromaffin cells of the adrenal gland. It is also used in the diagnosis of neuroblastoma, a type of cancer that develops from immature nerve cells. This compound is taken up by these tumors, allowing for their detection by imaging techniques such as scintigraphy and positron emission tomography (PET).
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDAQBENFSNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)
![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)

![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)